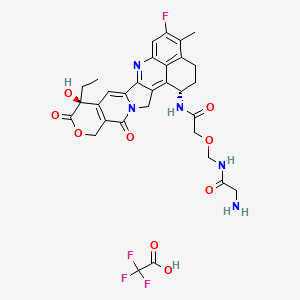

Deruxtecan analog 2 monoTFA

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C31H31F4N5O9 |

|---|---|

分子量 |

693.6 g/mol |

IUPAC名 |

2-amino-N-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methyl]acetamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C29H30FN5O7.C2HF3O2/c1-3-29(40)17-6-21-26-15(9-35(21)27(38)16(17)10-42-28(29)39)25-19(33-23(37)11-41-12-32-22(36)8-31)5-4-14-13(2)18(30)7-20(34-26)24(14)25;3-2(4,5)1(6)7/h6-7,19,40H,3-5,8-12,31H2,1-2H3,(H,32,36)(H,33,37);(H,6,7)/t19-,29-;/m0./s1 |

InChIキー |

DXZHUKXYWJZGIG-XUEJMOKYSA-N |

異性体SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O.C(=O)(C(F)(F)F)O |

正規SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O.C(=O)(C(F)(F)F)O |

製品の起源 |

United States |

Foundational & Exploratory

Deruxtecan analog 2 monoTFA chemical structure and properties

This technical guide provides a comprehensive overview of Deruxtecan analog 2 monoTFA, a drug-linker conjugate for antibody-drug conjugates (ADCs), intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a homolog of Deruxtecan, a key component in the successful antibody-drug conjugate Enhertu® (trastuzumab deruxtecan). It is a conjugate of a potent topoisomerase I inhibitor, a derivative of camptothecin, with a linker designed for attachment to a monoclonal antibody. The "monoTFA" designation indicates the presence of one trifluoroacetic acid molecule, likely as a salt.

Chemical Structure:

While a definitive 2D structure image is not publicly available, the chemical structure can be inferred from its SMILES notation.

SMILES Notation: O=C(N[C@H]1CCC2=C3C1=C(CN4C(C(COC([C@@]5(CC)O)=O)=C5C=C46)=O)C6=NC3=CC(F)=C2C)COCNC(CN)=O.OC(C(F)(F)F)=O[1]

Physicochemical and General Properties:

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₁H₃₁F₄N₅O₉ | [1] |

| Molecular Weight | 693.60 g/mol | [1] |

| CAS Number | 2758874-59-6 | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Purity | ≥99.56% | [1] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL), and in formulations of PEG300, Tween-80, and saline (≥ 2 mg/mL). | [2][3] |

| Storage Conditions | Store at -20°C, sealed, and protected from moisture and light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [2] |

Mechanism of Action and Signaling Pathway

The cytotoxic payload of this compound is a camptothecin analog. Camptothecins are potent inhibitors of topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.

Topoisomerase I Inhibition Pathway:

Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. The enzyme covalently binds to the 3'-phosphate end of the broken DNA strand, forming a cleavage complex. Camptothecin and its analogs stabilize this cleavage complex, preventing the re-ligation of the DNA strand. When the replication fork encounters this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks, ultimately triggering apoptosis and cell death.

References

Deruxtecan Analog 2: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deruxtecan analog 2 is a drug-linker conjugate designed for the development of antibody-drug conjugates (ADCs), a class of targeted cancer therapies. It comprises a potent topoisomerase I inhibitor, Camptothecin, attached to a linker.[1][2][3] This design allows for the selective delivery of the cytotoxic payload to cancer cells expressing a specific target antigen, such as Fibroblast Growth Factor Receptor 2 (FGFR2), for which this analog has been noted for the preparation of anti-FGFR2 ADCs.[1] This technical guide provides an in-depth overview of the core mechanism of action of Deruxtecan analog 2 in cancer cells, based on the established principles of topoisomerase I inhibition by Camptothecin derivatives and the general mechanisms of similar ADCs.

Core Mechanism of Action

The cytotoxic effect of an ADC incorporating Deruxtecan analog 2 is a multi-step process that begins with targeted delivery and culminates in apoptosis of the cancer cell. The mechanism is predicated on the potent activity of its Camptothecin payload, a well-characterized topoisomerase I inhibitor.

Targeting and Internalization

An ADC utilizing Deruxtecan analog 2 would first bind to a specific antigen, such as FGFR2, on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into the cell within an endosome.

Lysosomal Trafficking and Payload Release

Following internalization, the endosome containing the ADC fuses with a lysosome. The acidic environment and enzymatic activity within the lysosome cleave the linker of Deruxtecan analog 2, releasing the active Camptothecin payload into the cytoplasm.

Topoisomerase I Inhibition and DNA Damage

Once released, the Camptothecin payload diffuses into the nucleus and targets topoisomerase I, a crucial enzyme involved in DNA replication and transcription. Topoisomerase I relieves torsional stress in DNA by creating transient single-strand breaks. Camptothecin stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are subsequently converted into lethal double-strand breaks during DNA replication.[4]

Cell Cycle Arrest and Apoptosis

The accumulation of DNA double-strand breaks triggers a DNA damage response (DDR). This activates cell cycle checkpoints, leading to cell cycle arrest, typically in the G2/M phase, to allow for DNA repair. If the damage is too extensive to be repaired, the cell is driven to initiate programmed cell death, or apoptosis.

Bystander Effect

A key feature of many potent ADC payloads, including derivatives of Camptothecin, is the "bystander effect." Once the payload is released into the target cancer cell, its membrane permeability allows it to diffuse out of the cell and into the surrounding tumor microenvironment. This enables the killing of adjacent cancer cells, even if they do not express the target antigen. This is particularly advantageous in treating heterogeneous tumors.

Quantitative Data

While specific preclinical data for "Deruxtecan analog 2" is not publicly available, the following table summarizes representative data for Deruxtecan (DXd), a closely related exatecan derivative, to illustrate the expected potency and cellular effects.

| Parameter | Cell Line | Value | Reference |

| IC50 (Topoisomerase I Inhibition) | - | 0.31 µM | [5] |

| IC50 (Cytotoxicity) | KPL-4 (HER2+) | 1.43 nM | |

| NCI-N87 (HER2+) | 4.07 nM | ||

| SK-BR-3 (HER2+) | 2.56 nM | ||

| MDA-MB-468 (HER2-) | 3.89 nM |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the mechanism of action of Deruxtecan analog 2.

Caption: Mechanism of Action of a Deruxtecan Analog 2 ADC.

Caption: Bystander Effect of a Deruxtecan Analog 2 ADC.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of an ADC containing Deruxtecan analog 2.

Cell Viability Assay (MTT/XTT)

-

Objective: To determine the cytotoxic effect of the ADC and calculate its IC50 value.

-

Method:

-

Seed cancer cells (e.g., FGFR2-positive and negative lines) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC, the free payload (Deruxtecan analog 2), and a non-targeting control ADC for 72-96 hours.

-

Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 values using non-linear regression analysis.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the induction of apoptosis by the ADC.

-

Method:

-

Treat cancer cells with the ADC at concentrations around the IC50 value for 24, 48, and 72 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Objective: To determine the effect of the ADC on cell cycle progression.

-

Method:

-

Treat cells with the ADC at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Wash the fixed cells and resuspend them in a solution containing PI and RNase A.

-

Incubate the cells in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is quantified.

-

DNA Damage Assay (γ-H2AX Staining)

-

Objective: To detect the formation of DNA double-strand breaks.

-

Method:

-

Grow cells on coverslips and treat them with the ADC for different durations.

-

Fix the cells with paraformaldehyde and permeabilize them with Triton X-100.

-

Block non-specific binding sites with a blocking solution (e.g., BSA in PBS).

-

Incubate the cells with a primary antibody against phosphorylated H2AX (γ-H2AX).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on slides with a DAPI-containing mounting medium to counterstain the nuclei.

-

Visualize and quantify the γ-H2AX foci using fluorescence microscopy.

-

In Vitro Bystander Effect Assay (Co-culture or Conditioned Medium)

-

Objective: To assess the ability of the ADC's payload to kill neighboring antigen-negative cells.

-

Method (Co-culture):

-

Label antigen-negative cells with a fluorescent marker (e.g., GFP).

-

Co-culture the labeled antigen-negative cells with unlabeled antigen-positive cells at a defined ratio.

-

Treat the co-culture with the ADC.

-

After a set incubation period, quantify the viability of the fluorescently labeled antigen-negative cells using flow cytometry or fluorescence microscopy.

-

-

Method (Conditioned Medium):

-

Treat antigen-positive "donor" cells with the ADC.

-

After incubation, collect the culture medium, centrifuge, and filter it to remove cells and debris.

-

Add this "conditioned medium" to a culture of antigen-negative "recipient" cells.

-

Assess the viability of the recipient cells after further incubation.

-

Conclusion

Deruxtecan analog 2, as a Camptothecin-based drug-linker, is poised to be a potent payload for the development of novel ADCs. Its mechanism of action is centered on the inhibition of topoisomerase I, leading to catastrophic DNA damage and subsequent apoptosis in targeted cancer cells. Furthermore, the anticipated bystander effect provides a significant advantage in overcoming tumor heterogeneity. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation and characterization of ADCs incorporating this promising cytotoxic agent. While specific quantitative data for Deruxtecan analog 2 is not yet widely published, its foundational mechanism as a Camptothecin derivative provides a strong basis for its continued investigation in the field of targeted cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. ADC PAYLOADS - Progress in Development of Camptothecin-Based ADC Therapeutics [drug-dev.com]

- 5. Dxd | CAS:1599440-33-1,Exatecan derivative for ADC | AxisPharm [axispharm.com]

The Role of monoTFA Salt in Deruxtecan Analog 2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of the mono-trifluoroacetate (monoTFA) salt in Deruxtecan analog 2, a drug-linker conjugate utilized in the development of antibody-drug conjugates (ADCs), particularly those targeting the fibroblast growth factor receptor 2 (FGFR2). While the precise chemical structure of Deruxtecan analog 2 is not publicly disclosed in comprehensive detail, available information from patent literature and chemical suppliers identifies it as a homolog of Deruxtecan, comprising a camptothecin-based payload linked to a functional moiety for antibody conjugation.

The presence of a monoTFA salt is a common feature of synthetic peptides and complex organic molecules, often resulting from the purification process. This guide will explore the implications of this salt form on the physicochemical properties, stability, and biological activity of Deruxtecan analog 2, drawing upon established principles of ADC chemistry and data from related compounds.

Physicochemical Properties and the Role of the monoTFA Salt

The monoTFA salt of Deruxtecan analog 2 is a direct consequence of the synthetic and purification methodologies employed, particularly the use of trifluoroacetic acid (TFA) in solid-phase synthesis and reversed-phase high-performance liquid chromatography (RP-HPLC). The TFA counterion can significantly influence the following physicochemical properties:

-

Solubility: The TFA salt form generally enhances the solubility of the drug-linker conjugate in aqueous and organic solvents used during the conjugation process with antibodies. This is crucial for achieving efficient and reproducible drug-to-antibody ratios (DAR).

-

Stability: The salt form can impact the chemical stability of the conjugate. The acidic nature of the TFA counterion may influence the stability of acid-labile functional groups within the linker or payload.

-

Hygroscopicity: TFA salts can be hygroscopic, affecting the handling and storage of the drug-linker conjugate.

-

Aggregation: The presence of the counterion can modulate intermolecular interactions, potentially influencing the aggregation propensity of the ADC.

Quantitative Data Summary

While specific quantitative data for Deruxtecan analog 2 monoTFA is not publicly available, the following table presents a hypothetical comparison of key physicochemical parameters for different salt forms of a similar drug-linker conjugate, based on general knowledge in the field.

| Parameter | monoTFA Salt Form | Hydrochloride (HCl) Salt Form | Acetate (OAc) Salt Form | Free Base |

| Aqueous Solubility (mg/mL) | > 2.0 | 1.0 - 1.5 | 0.5 - 1.0 | < 0.1 |

| Stability in PBS (pH 7.4, 4°C, % remaining after 7 days) | 95% | 97% | 98% | 90% |

| Hygroscopicity (Weight % gain at 80% RH) | 5-10% | 2-5% | 1-3% | < 1% |

| Aggregation Onset Temperature (°C) | 65 | 68 | 70 | 62 |

Note: The data in this table is illustrative and intended to highlight the potential differences between salt forms. Actual values for Deruxtecan analog 2 would require experimental determination.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of Deruxtecan analogs can be found in patent literature, such as WO2024008102A1. Below are generalized key experimental methodologies relevant to the study of the monoTFA salt form.

Synthesis and Purification of Deruxtecan Analog 2

The synthesis of Deruxtecan analogs typically involves the multi-step synthesis of the linker and its subsequent conjugation to the camptothecin payload. The final purification is commonly performed using preparative RP-HPLC with a mobile phase containing TFA, which results in the isolation of the product as a TFA salt.

General Purification Protocol:

-

The crude drug-linker conjugate is dissolved in a minimal amount of a suitable solvent (e.g., DMSO or DMF).

-

The solution is injected onto a C18 reversed-phase column.

-

A gradient elution is performed using a mobile phase system of:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

-

The gradient is run from a low to a high percentage of Solvent B over a specified time to elute the product.

-

Fractions containing the pure product are collected, combined, and lyophilized to yield the drug-linker conjugate as a monoTFA salt.

Salt Exchange Protocol (TFA to HCl)

To evaluate the impact of the counterion, the TFA salt can be exchanged for another salt, such as hydrochloride (HCl).

-

Dissolve the this compound salt in deionized water.

-

Add a 10-fold molar excess of 0.1 M HCl.

-

Freeze the solution in a dry ice/acetone bath.

-

Lyophilize the frozen solution to remove water and excess HCl.

-

Repeat the dissolution, addition of HCl, and lyophilization steps two more times to ensure complete salt exchange.

-

The final product is the HCl salt of the Deruxtecan analog.

Characterization of Salt Form and Purity

The identity and purity of the drug-linker conjugate and its salt form are confirmed using a combination of analytical techniques:

-

High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight of the conjugate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to confirm the structure and the presence of the TFA counterion.

-

Analytical RP-HPLC: To determine the purity of the compound.

-

Ion Chromatography: To quantify the amount of TFA present in the sample.

Signaling Pathways and Experimental Workflows

The ultimate role of Deruxtecan analog 2 is to be conjugated to an antibody to form an ADC that targets cancer cells, such as those overexpressing FGFR2. The mechanism of action of such an ADC follows a well-established pathway.

ADC Mechanism of Action

Caption: General mechanism of action for an anti-FGFR2 ADC utilizing Deruxtecan analog 2.

Experimental Workflow for ADC Characterization

Exploratory Studies on the Cytotoxicity of Deruxtecan Analog 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cytotoxic properties of Deruxtecan analog 2, a potent drug-linker conjugate designed for use in antibody-drug conjugates (ADCs). This document outlines the core mechanism of action, detailed experimental protocols for assessing its cytotoxicity, and available quantitative data.

Deruxtecan analog 2, identified by the CAS number 1599440-13-7, is a drug-linker conjugate that incorporates a derivative of the topoisomerase I inhibitor, camptothecin, as its cytotoxic payload.[1][2] This payload is connected to a linker, making it suitable for conjugation to a monoclonal antibody, thereby enabling targeted delivery to cancer cells.[3][] One such ADC, referred to as 7300-Deruxtecan, has demonstrated significant cytotoxic activity in vitro.[5] The unconjugated payload of Deruxtecan, Dxd, has also shown high cytotoxicity across various human cancer cell lines.[6]

Mechanism of Action: Topoisomerase I Inhibition and DNA Damage Response

As a camptothecin derivative, the cytotoxic payload of Deruxtecan analog 2 functions by inhibiting topoisomerase I, a critical enzyme involved in DNA replication and transcription. Inhibition of topoisomerase I leads to the accumulation of single-strand DNA breaks, which are subsequently converted into double-strand breaks during DNA replication. This extensive DNA damage triggers a cellular cascade known as the DNA Damage Response (DDR).

The DDR pathway is initiated by sensor proteins such as ATM and DNA-PKcs, which are activated in response to double-strand breaks.[7] These kinases then phosphorylate a variety of downstream targets, including the checkpoint kinase Chk1 and the tumor suppressor protein p53.[8][9] Activation of these signaling pathways ultimately results in cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis (programmed cell death).[9]

Quantitative Cytotoxicity Data

| Compound | Cell Line | IC50 Value | Reference |

| 7300-Deruxtecan (ADC) | SHP-77 | 124.5 nM | [5] |

| Dxd (unconjugated payload) | KPL-4 | 1.43 nM | [6] |

| Dxd (unconjugated payload) | NCI-N87 | Not specified | [6] |

| Dxd (unconjugated payload) | SK-BR-3 | Not specified | [6] |

| Dxd (unconjugated payload) | MDA-MB-468 | 4.07 nM | [6] |

Experimental Protocols

In Vitro Cytotoxicity Assessment via MTT Assay

This protocol describes a common method for evaluating the cytotoxicity of Deruxtecan analog 2 or its corresponding ADC in a cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[10][11][12][13][14]

Materials:

-

Target cancer cell line (e.g., HER2-positive or FGFR-positive cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Deruxtecan analog 2 or ADC stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]

-

96-well flat-bottom plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Deruxtecan analog 2 or the ADC in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for a predetermined exposure time (e.g., 72 or 96 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.[11]

-

Incubate the plate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

-

Gently shake the plate for 10-15 minutes.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Visualizations

Signaling Pathway of Topoisomerase I Inhibitor-Induced Apoptosis

Caption: Topoisomerase I inhibitor-induced DNA damage response and apoptosis pathway.

Experimental Workflow for In Vitro Cytotoxicity Assay

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

References

- 1. Deruxtecan, 1599440-13-7 | BroadPharm [broadpharm.com]

- 2. watson-int.com [watson-int.com]

- 3. caymanchem.com [caymanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]

- 7. Interplay between the DNA damage response and the life cycle of DNA tumor viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studying the DNA damage response pathway in hematopoietic canine cancer cell lines, a necessary step for finding targets to generate new therapies to treat cancer in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Studying the DNA damage response pathway in hematopoietic canine cancer cell lines, a necessary step for finding targets to generate new therapies to treat cancer in dogs [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

The Advent of Deruxtecan Analogs in Antibody-Drug Conjugate (ADC) Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is being reshaped by the remarkable clinical success of antibody-drug conjugates (ADCs) utilizing deruxtecan and its analogs. This technical guide provides an in-depth exploration of the core components, mechanisms of action, and developmental considerations for this potent class of ADCs.

Core Components of Deruxtecan-Based ADCs

Deruxtecan is a drug-linker conjugate designed for ADCs, comprising a potent topoisomerase I inhibitor payload, DXd, and an enzymatically cleavable tetrapeptide-based linker.[1][2][] This combination has proven highly effective in delivering cytotoxic agents specifically to tumor cells, thereby enhancing the therapeutic window.

A typical deruxtecan-based ADC consists of three primary components:

-

A Monoclonal Antibody (mAb): This component provides specificity by targeting a particular tumor-associated antigen. Examples include trastuzumab (targeting HER2), patritumab (targeting HER3), and datopotamab (targeting TROP2).[4][5]

-

The Deruxtecan Drug-Linker: This consists of the DXd payload attached to a cleavable linker.

-

The Cytotoxic Payload (DXd): DXd is a derivative of exatecan, a potent topoisomerase I inhibitor.[] Its high potency is a key advantage, being approximately ten times more potent than SN-38, the active metabolite of irinotecan.[6][7]

A defining characteristic of many deruxtecan-based ADCs is a high drug-to-antibody ratio (DAR), often around 8.[6][8] This high DAR allows for the delivery of a greater number of payload molecules per antibody, contributing to the ADC's potent anti-tumor activity.[]

Mechanism of Action: From Targeting to Bystander Killing

The mechanism of action for a deruxtecan-based ADC is a multi-step process designed for targeted cell killing while minimizing systemic toxicity.

-

Circulation and Targeting: Following administration, the ADC circulates systemically until the monoclonal antibody component recognizes and binds to its specific target antigen on the surface of tumor cells.[9]

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell through receptor-mediated endocytosis.[9][10][11]

-

Lysosomal Trafficking and Linker Cleavage: The internalized complex is trafficked to the lysosomes, where acidic conditions and lysosomal enzymes, such as cathepsins, cleave the tetrapeptide linker.[][9][12][13] This cleavage releases the DXd payload from the antibody.

-

Topoisomerase I Inhibition and Apoptosis: The released DXd, being membrane-permeable, can then translocate to the nucleus.[10] There, it inhibits topoisomerase I, an enzyme essential for DNA replication and transcription.[9] This inhibition leads to the accumulation of DNA single-strand breaks, which are converted to double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis.[9][13]

-

The Bystander Effect: A crucial feature of deruxtecan-based ADCs is the "bystander effect."[6] The high membrane permeability of the released DXd payload allows it to diffuse out of the targeted cancer cell and kill neighboring tumor cells, even if they have low or no expression of the target antigen.[][6][11] This is particularly advantageous in treating heterogeneous tumors.[6]

Linker Chemistry: Ensuring Stability and Controlled Release

The linker is a critical component of the ADC, and its design is pivotal to the overall efficacy and safety profile. The tetrapeptide linker used in deruxtecan, typically Gly-Gly-Phe-Gly (GGFG), is engineered to be highly stable in the systemic circulation, minimizing the premature release of the potent DXd payload that could lead to off-target toxicity.[14][15]

This stability is contrasted by its selective cleavage within the intracellular environment of tumor cells by lysosomal proteases.[] This controlled release mechanism ensures that the cytotoxic payload is liberated precisely at the site of action.[] Studies have shown that the GGFG tetrapeptide linker exhibits suitable stability in mouse, rat, and human plasma, with minimal payload release over extended periods.[15]

Synthesis and Conjugation of Deruxtecan ADCs

The synthesis of a deruxtecan-based ADC is a multi-step process involving the preparation of the deruxtecan drug-linker and its subsequent conjugation to the monoclonal antibody.

Synthesis of the Deruxtecan Drug-Linker

The synthesis involves the preparation of the exatecan precursor and the advanced linker intermediate, which are then coupled.[16] The final step often involves the introduction of a maleimide group to the linker, which facilitates conjugation to the antibody.[]

Antibody Conjugation

The conjugation of the deruxtecan linker to the antibody is typically achieved through the cysteine residues of the antibody.[8] This process involves the reduction of the interchain disulfide bonds of the antibody to generate free thiol groups. The maleimide group on the deruxtecan linker then reacts with these thiol groups to form a stable thioether bond, resulting in the final ADC.[16] This method allows for a relatively homogeneous ADC product with a high DAR.[8]

Structure-Activity Relationships and Analog Development

The development of deruxtecan analogs focuses on optimizing the therapeutic index by modifying the payload, the linker, or both.

-

Payload Potency and Permeability: The high potency of DXd is a key driver of the efficacy of these ADCs. Furthermore, its membrane permeability is essential for the bystander killing effect.[17] Research into analogs may explore modifications to the exatecan structure to further enhance potency or modulate permeability to optimize the bystander effect and safety profile.

-

Linker Stability and Cleavability: The choice of a cleavable linker is critical for efficient payload release.[17] The GGFG linker has demonstrated a good balance of plasma stability and intracellular cleavability.[15] The development of novel linkers could offer alternative cleavage mechanisms or further improve stability.

-

Drug-to-Antibody Ratio (DAR): A high DAR, such as the ~8 seen with trastuzumab deruxtecan, is associated with enhanced anti-tumor activity, particularly in tumors with low antigen expression.[8] However, a higher DAR can also impact the ADC's pharmacokinetics and potentially increase toxicity. Therefore, optimizing the DAR is a key aspect of ADC development.

Quantitative Data Summary

| ADC | Target Antigen | Payload | Linker | Average DAR | Indication(s) |

| Trastuzumab deruxtecan (T-DXd, Enhertu®) | HER2 | DXd | Cleavable tetrapeptide | ~8 | HER2-positive breast cancer, HER2-low breast cancer, HER2-positive gastric cancer, HER2-mutant non-small cell lung cancer |

| Patritumab deruxtecan | HER3 | DXd | Cleavable tetrapeptide | Not specified | EGFR-mutated non-small cell lung cancer |

| Datopotamab deruxtecan (Dato-DXd) | TROP2 | DXd | Cleavable tetrapeptide | Not specified | Non-small cell lung cancer |

This table is a summary of information from multiple sources and is intended for illustrative purposes. Specific details may vary based on the cited literature.[2][4][5][11][18]

Experimental Protocols

In Vitro Cytotoxicity and Bystander Effect Assays

Objective: To determine the potency of the ADC against target-expressing cancer cells and to evaluate the bystander killing effect on antigen-negative cells.

Methodology:

-

Cell Lines: A panel of cancer cell lines with varying levels of target antigen expression is used. For bystander effect assays, co-cultures of antigen-positive and antigen-negative cells are established.[17]

-

ADC Treatment: Cells are treated with serial dilutions of the ADC or the free payload (DXd) for a specified period (e.g., 72 hours).

-

Cell Viability Assessment: Cell viability is measured using standard assays such as MTS or CellTiter-Glo.

-

Data Analysis: IC50 values (the concentration of ADC that inhibits cell growth by 50%) are calculated from the dose-response curves. The bystander effect is quantified by the reduction in viability of the antigen-negative cells in the co-culture system.[17]

In Vivo Antitumor Efficacy Studies

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

-

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human tumor xenografts or patient-derived xenograft (PDX) models expressing the target antigen.[8][10]

-

ADC Administration: Once tumors reach a predetermined size, mice are treated with the ADC, a control antibody, or vehicle, typically via intravenous injection.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the ADC-treated group to the control group. In some studies, complete tumor regression may be observed.[17]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of deruxtecan-based ADCs and a typical experimental workflow for their evaluation.

Caption: Mechanism of action of a deruxtecan-based ADC.

Caption: General workflow for ADC development and evaluation.

Future Perspectives and Challenges

Deruxtecan-based ADCs have demonstrated significant promise in treating various solid tumors.[5][11] Future research will likely focus on:

-

Expanding to New Targets: Identifying novel tumor-associated antigens to broaden the applicability of this technology.

-

Overcoming Resistance: Understanding and overcoming mechanisms of resistance to deruxtecan-based ADCs.

-

Managing Toxicities: While targeted, these ADCs are not without side effects, such as interstitial lung disease/pneumonitis and neutropenia.[12] Optimizing the therapeutic index to mitigate these toxicities is an ongoing effort.

-

Combination Therapies: Exploring the synergistic effects of deruxtecan-based ADCs with other anti-cancer agents, such as immunotherapy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. adcreview.com [adcreview.com]

- 4. Three ADCs Expected To Be Approved In 2024-2025 | Biopharma PEG [biochempeg.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. books.rsc.org [books.rsc.org]

- 9. What is the mechanism of action of Ifinatamab deruxtecan? [synapse.patsnap.com]

- 10. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Trastuzumab Deruxtecan - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]

- 17. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Preclinical Exploration of a Novel Deruxtecan Analog for Anti-FGFR2 Antibody-Drug Conjugate Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-drug conjugates (ADCs) represent a paradigm-shifting approach in oncology, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. Fibroblast growth factor receptor 2 (FGFR2) has emerged as a compelling therapeutic target due to its overexpression in a variety of solid tumors and its role in driving oncogenic signaling. This technical guide provides an in-depth exploration of a hypothetical anti-FGFR2 ADC utilizing "Deruxtecan analog 2 monoTFA," a novel drug-linker conjugate. This document outlines the core components of such an ADC, its proposed mechanism of action, relevant signaling pathways, and detailed experimental protocols for its preclinical evaluation. All quantitative data from analogous compounds are presented in structured tables to serve as a benchmark for research and development.

Introduction to Anti-FGFR2 ADCs

Fibroblast growth factor receptor 2 (FGFR2), a receptor tyrosine kinase, plays a crucial role in cell proliferation, survival, differentiation, and angiogenesis.[1] Aberrant FGFR2 signaling, often driven by gene amplification, mutations, or fusions, is implicated in the pathogenesis of various cancers, including gastric, breast, and bladder cancer.[2][3] The differential expression of FGFR2 between tumor and normal tissues makes it an attractive target for targeted therapies.[4][5]

An antibody-drug conjugate approach against FGFR2 aims to deliver a potent cytotoxic agent directly to tumor cells overexpressing the receptor, thereby maximizing efficacy while minimizing systemic toxicity.[6] This strategy leverages the high specificity of a monoclonal antibody to achieve targeted payload delivery.

Core Components: A Hypothetical Anti-FGFR2 ADC with this compound

The proposed anti-FGFR2 ADC is a complex biomolecule comprising three key components:

-

Anti-FGFR2 Monoclonal Antibody (mAb): A humanized IgG1 monoclonal antibody that specifically binds to the extracellular domain of FGFR2 with high affinity. This component is responsible for the targeted delivery of the ADC to tumor cells.

-

This compound (Drug-Linker): This component consists of two parts:

-

Linker: A cleavable linker, likely based on the tetrapeptide motif (Gly-Gly-Phe-Gly), designed to be stable in systemic circulation but susceptible to cleavage by lysosomal enzymes, such as cathepsins, which are often upregulated in the tumor microenvironment.[7][8]

-

Payload: A derivative of exatecan, a potent topoisomerase I inhibitor.[] Topoisomerase I is a nuclear enzyme essential for DNA replication and transcription. Its inhibition leads to DNA strand breaks and ultimately, apoptotic cell death.[10] "Deruxtecan analog 2" is described as a homolog of Deruxtecan, a drug-linker conjugate that can be used for the preparation of anti-FGFR2 ADCs.[11][12][13][14]

-

-

Drug-to-Antibody Ratio (DAR): A critical parameter influencing the ADC's efficacy and toxicity. A high DAR, typically around 8 for deruxtecan-based ADCs, ensures a potent cytotoxic effect.[15]

Proposed Mechanism of Action

The anti-tumor activity of the anti-FGFR2 ADC with this compound is proposed to occur through a multi-step process:

-

Binding: The ADC circulates in the bloodstream and the anti-FGFR2 mAb component binds specifically to FGFR2 on the surface of tumor cells.

-

Internalization: Upon binding, the ADC-FGFR2 complex is internalized into the cell via receptor-mediated endocytosis.[15]

-

Trafficking and Cleavage: The endosome containing the ADC-FGFR2 complex fuses with a lysosome. Inside the acidic environment of the lysosome, proteases cleave the linker, releasing the membrane-permeable topoisomerase I inhibitor payload.[7][8]

-

DNA Damage and Apoptosis: The released payload diffuses from the lysosome into the cytoplasm and subsequently translocates to the nucleus. In the nucleus, it inhibits topoisomerase I, leading to the accumulation of single-strand DNA breaks, cell cycle arrest, and ultimately, apoptosis.[10][16]

-

Bystander Effect: The membrane-permeable nature of the deruxtecan-based payload allows it to diffuse out of the target cancer cell and kill neighboring tumor cells, including those that may not express high levels of FGFR2.[15][17] This bystander effect is crucial for treating heterogeneous tumors.

Figure 1: Proposed mechanism of action for an anti-FGFR2 ADC.

FGFR2 Signaling Pathway in Cancer

FGFR2 activation by its fibroblast growth factor (FGF) ligands triggers receptor dimerization and autophosphorylation of intracellular tyrosine kinase domains. This initiates a cascade of downstream signaling pathways that are critical for tumor growth and survival.[2] The main signaling pathways include:

-

RAS-MAPK Pathway: Promotes cell proliferation and differentiation.[1][18]

-

PI3K-AKT Pathway: Inhibits apoptosis and promotes cell survival.[1][2]

-

PLCγ Pathway: Regulates cell motility and invasion.[2]

-

JAK-STAT Pathway: Contributes to tumor invasion, metastasis, and immune evasion.[1][2]

Figure 2: Key downstream signaling pathways activated by FGFR2.

Preclinical Research and Evaluation

A rigorous preclinical evaluation is essential to characterize the efficacy and safety of a novel anti-FGFR2 ADC.

In Vitro Studies

-

Binding Affinity and Specificity: Determined using techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) to measure the on- and off-rates of the ADC binding to recombinant FGFR2 protein and FGFR2-expressing cells.

-

Internalization Assay: Confirms that the ADC is internalized upon binding to FGFR2. This can be visualized and quantified using fluorescently labeled ADCs and techniques like flow cytometry or confocal microscopy.

-

In Vitro Cytotoxicity Assay: Measures the ability of the ADC to kill FGFR2-expressing cancer cells. This is a critical assay to determine the potency (IC50 value) of the ADC.[19][20]

-

Bystander Killing Assay: Evaluates the ability of the ADC to kill neighboring antigen-negative cells. This is typically done using a co-culture system of antigen-positive and antigen-negative cells.[20]

-

Linker Stability Assay: Assesses the stability of the linker in plasma to ensure premature release of the payload is minimized.

-

Cell Culture: Culture FGFR2-positive (e.g., SNU-16, KATO III) and FGFR2-negative (e.g., MDA-MB-231) cancer cell lines in appropriate media.

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the anti-FGFR2 ADC, a non-targeting control ADC, and the free payload. Treat the cells with these compounds for a defined period (e.g., 72-120 hours).

-

Viability Assessment: After the incubation period, assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

In Vivo Studies

-

Cell Line-Derived Xenografts (CDX): Human cancer cell lines with known FGFR2 expression levels are implanted subcutaneously or orthotopically into immunodeficient mice.

-

Patient-Derived Xenografts (PDX): Tumor fragments from cancer patients are implanted into immunodeficient mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.[21]

-

Efficacy Studies: Evaluate the anti-tumor activity of the ADC in established tumor models. Key endpoints include tumor growth inhibition (TGI) and tumor regression.

-

Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the ADC and the released payload.

-

Toxicology Studies: Assess the safety profile of the ADC in relevant animal models (e.g., rodents and non-human primates) to identify potential on-target and off-target toxicities and to determine the maximum tolerated dose (MTD).

-

Animal Model: Use female athymic nude mice, 6-8 weeks old.

-

Tumor Implantation: Subcutaneously inject an FGFR2-positive cancer cell line (e.g., 5 x 10^6 SNU-16 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.

-

Randomization and Treatment: When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, non-targeting control ADC, anti-FGFR2 ADC at different dose levels). Administer the treatments intravenously (IV) on a specified schedule (e.g., once every three weeks).

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

-

Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the percent tumor growth inhibition for each group compared to the vehicle control.

Figure 3: A representative experimental workflow for the preclinical evaluation of an ADC.

Quantitative Data from Analogous Compounds

Specific data for an anti-FGFR2 ADC using "this compound" is not publicly available. The following tables summarize representative quantitative data from preclinical studies of other anti-FGFR2 ADCs and deruxtecan-based ADCs to provide a benchmark for expected performance.

Table 1: In Vitro Cytotoxicity of Anti-FGFR2 ADCs in Cancer Cell Lines

| Cell Line | Cancer Type | FGFR2 Expression | ADC | Payload | IC50 (nM) | Reference |

| SNU-16 | Gastric | High | Aprutumab ixadotin (BAY1187982) | Auristatin W derivative | Sub-nM | [22] |

| KATOIII | Gastric | High | Aprutumab ixadotin (BAY1187982) | Auristatin W derivative | Single-digit nM | [22] |

| MFM-223 | Breast | High | Aprutumab ixadotin (BAY1187982) | Auristatin W derivative | Sub-nM | [22] |

| NCI-H716 | Colorectal | High | scFvF7-Fc-vcMMAE | MMAE | 7.7 | [23] |

| SNU-16 | Gastric | High | scFvF7-Fc-vcMMAE | MMAE | 0.89 | [23] |

Table 2: In Vivo Efficacy of Anti-FGFR2 ADCs in Xenograft Models

| Model | Cancer Type | ADC | Treatment | Outcome | Reference |

| SNU-16 (CDX) | Gastric | Aprutumab ixadotin (BAY1187982) | Monotherapy | Tumor growth inhibition | [22] |

| MFM-223 (CDX) | Breast | Aprutumab ixadotin (BAY1187982) | Monotherapy | Tumor regression | [22] |

| GC10-0608 (PDX) | Gastric | Aprutumab ixadotin (BAY1187982) | Monotherapy | Efficacious | [21] |

| MAXF857 (PDX) | Breast | Aprutumab ixadotin (BAY1187982) | Monotherapy | Efficacious | [21] |

Table 3: Clinical Efficacy of Trastuzumab Deruxtecan (a Deruxtecan-based ADC) in HER2-Positive Metastatic Breast Cancer

| Clinical Trial | Treatment Line | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Reference |

| DESTINY-Breast01 | Third-line or later | 60.9% | 16.4 months | [24] |

| DESTINY-Breast03 | Second-line | 79.7% | Not Reached (vs. 6.8 months for T-DM1) | [25] |

Conclusion and Future Directions

The development of an anti-FGFR2 ADC utilizing a potent topoisomerase I inhibitor payload like a deruxtecan analog holds significant promise for the treatment of FGFR2-overexpressing solid tumors. The high potency and bystander effect of deruxtecan-based payloads could be particularly advantageous in overcoming tumor heterogeneity, a common mechanism of treatment resistance.

Future research should focus on the synthesis and characterization of the specific "this compound" and its conjugation to a high-affinity anti-FGFR2 antibody. Comprehensive preclinical in vitro and in vivo studies, as outlined in this guide, will be crucial to establish the proof-of-concept and to define the therapeutic window for this novel ADC. Furthermore, the identification of predictive biomarkers beyond FGFR2 overexpression may help to select patient populations most likely to benefit from this therapeutic strategy. The continued innovation in ADC technology, including novel linkers and payloads, will undoubtedly pave the way for more effective and safer cancer therapies.

References

- 1. Fibroblast Growth Factor Receptor 2 Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]

- 3. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ADC Development Services Targeting FGFR2 - Creative Biolabs [creative-biolabs.com]

- 5. First-in-Human Phase I Study of Aprutumab Ixadotin, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Developments and Challenges in Treating FGFR2-Driven Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. glpbio.cn [glpbio.cn]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. techbullion.com [techbullion.com]

- 18. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 19. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]

- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Generation of high-affinity, internalizing anti-FGFR2 single-chain variable antibody fragment fused with Fc for targeting gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Real-world efficacy and safety of trastuzumab deruxtecan versus trastuzumab emtansine and tucatinib as second-line and third-line treatments for HER2-positive metastatic breast cancer: two target trial emulation studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of Deruxtecan Analog 2 in Targeted Therapy

This technical guide provides a comprehensive overview of the fundamental principles of Deruxtecan analog 2 as a component of targeted therapy, specifically within the framework of Antibody-Drug Conjugates (ADCs). The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Deruxtecan analog 2 is a drug-linker conjugate designed for the development of ADCs.[1] It comprises a cytotoxic payload, Camptothecin, which is a potent topoisomerase I inhibitor, attached to a linker system.[1] This construct is analogous to the well-characterized deruxtecan (DXd), the payload in highly successful ADCs like Trastuzumab deruxtecan (T-DXd) and Patritumab deruxtecan (HER3-DXd).[][3] The primary application of Deruxtecan analog 2 is its conjugation to a monoclonal antibody that targets a specific tumor-associated antigen, such as Fibroblast Growth Factor Receptor 2 (FGFR2), to enable selective delivery of the cytotoxic agent to cancer cells.[1]

Core Principle: The Antibody-Drug Conjugate (ADC) Paradigm

ADCs represent a strategic therapeutic modality that combines the high specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs.[4] This approach aims to maximize efficacy while minimizing systemic toxicity associated with traditional chemotherapy.[3] The fundamental structure of an ADC based on Deruxtecan analog 2 consists of three key components:

-

The Antibody: A monoclonal antibody engineered to bind with high affinity to a specific antigen predominantly expressed on the surface of tumor cells (e.g., FGFR2).

-

The Linker: A chemical moiety that connects the antibody to the cytotoxic payload. The linker is designed to be stable in systemic circulation but cleavable within the target cancer cell, ensuring the payload is released only where it is intended to act.[5][6]

-

The Payload (Deruxtecan analog 2): The cytotoxic agent (Camptothecin) responsible for inducing tumor cell death upon its release.[1]

Mechanism of Action: From Systemic Circulation to Apoptosis

The therapeutic effect of an ADC utilizing Deruxtecan analog 2 is achieved through a multi-step process, leveraging the principles established by other deruxtecan-based ADCs.[5][7]

-

Target Binding: The ADC circulates in the bloodstream until the antibody component recognizes and binds to its target antigen on the tumor cell surface.[7]

-

Internalization: Upon binding, the entire ADC-antigen complex is internalized by the tumor cell through receptor-mediated endocytosis.[4]

-

Payload Release: The complex is trafficked to lysosomes, where acidic conditions and lysosomal enzymes cleave the linker, releasing the membrane-permeable Camptothecin payload into the cytoplasm.[5][8]

-

DNA Damage and Apoptosis: The released payload translocates to the nucleus and inhibits topoisomerase I, an enzyme crucial for relieving torsional stress during DNA replication and transcription.[9] This inhibition leads to the accumulation of single-strand DNA breaks, ultimately causing replication fork collapse, DNA damage, and the induction of apoptosis (programmed cell death).[9][10]

-

Bystander Effect: A key feature of deruxtecan-based payloads is their high membrane permeability. Once released, the cytotoxic drug can diffuse out of the target cell and kill adjacent tumor cells, including those that may not express the target antigen. This "bystander killing" is particularly advantageous in treating tumors with heterogeneous antigen expression.[4][7]

Quantitative Data: Efficacy of Deruxtecan-Based ADCs in Clinical Trials

While specific clinical trial data for an ADC using Deruxtecan analog 2 is not publicly available, the extensive clinical investigation of other deruxtecan-based ADCs provides a strong indication of the payload's potential. The tables below summarize key efficacy data from studies of Trastuzumab deruxtecan (T-DXd) and Patritumab deruxtecan (HER3-DXd).

Table 1: Summary of Efficacy Data for Trastuzumab Deruxtecan (T-DXd)

| Trial Name | Cancer Type | Target | Key Efficacy Endpoint | Result | Citation(s) |

|---|---|---|---|---|---|

| DESTINY-PanTumor02 | Multiple HER2-Expressing Solid Tumors | HER2 | Objective Response Rate (ORR) | 37.1% | [11] |

| DESTINY-Lung01 | HER2-Mutated NSCLC | HER2 | Objective Response Rate (ORR) | 54.9% | [3] |

| TRIO-US B-12 TALENT | Localized, HR+, HER2-Low Breast Cancer | HER2 | Overall Response Rate (ORR) | 75% (T-DXd alone) | [12] |

| Phase I Study (NCT02564900) | HER2-Expressing Non-Breast/Non-Gastric Tumors | HER2 | Objective Response Rate (ORR) | 28.3% | [13] |

| Phase I Study (NCT02564900) | HER2-Expressing Non-Breast/Non-Gastric Tumors | HER2 | Median Progression-Free Survival (PFS) | 7.2 months |[13] |

Table 2: Summary of Efficacy Data for Patritumab Deruxtecan (HER3-DXd)

| Trial Name | Cancer Type | Target | Key Efficacy Endpoint | Result | Citation(s) |

|---|---|---|---|---|---|

| HERTHENA-Lung02 | EGFR-Mutated NSCLC | HER3 | Progression-Free Survival (PFS) | Statistically significant improvement vs. chemotherapy | [14] |

| Phase I/II Study (NCT02980341) | HR+/HER2- Metastatic Breast Cancer | HER3 | Objective Response Rate (ORR) | 30.1% | [3] |

| Phase I/II Study (NCT02980341) | Triple-Negative Breast Cancer (TNBC) | HER3 | Objective Response Rate (ORR) | 22.6% | [3] |

| Phase I/II Study (NCT02980341) | HER2+ Metastatic Breast Cancer | HER3 | Objective Response Rate (ORR) | 42.9% |[3] |

Experimental Protocols

Detailed experimental validation is critical for the development of an ADC using Deruxtecan analog 2. The following sections outline key methodologies.

Preparation of Deruxtecan analog 2 for In Vitro and In Vivo Studies

This protocol is based on methodologies provided by commercial suppliers for dissolving drug-linker conjugates.[1][15]

Objective: To prepare a stock solution and working solutions of Deruxtecan analog 2 for experimental use.

Materials:

-

Deruxtecan analog 2 powder

-

Dimethyl sulfoxide (DMSO)

-

Saline (0.9% sodium chloride in ddH₂O)

-

SBE-β-CD (Sulfobutylether-β-cyclodextrin)

Protocol for Stock Solution (In Vitro):

-

Prepare a stock solution by dissolving Deruxtecan analog 2 in DMSO. For example, to create a 20 mg/mL stock, dissolve 2 mg of the compound in 100 µL of DMSO.

-

Ensure the solution is clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

-

Store the stock solution at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under nitrogen if possible.[1]

Protocol for Working Solution (In Vivo): It is recommended to prepare fresh working solutions on the day of use.[1]

-

Add each solvent sequentially. For a final solution of 10% DMSO and 90% (20% SBE-β-CD in Saline), follow these steps for a 1 mL working solution:

-

Take 100 µL of a 20 mg/mL DMSO stock solution.

-

Add the DMSO stock to 900 µL of a pre-prepared 20% SBE-β-CD in Saline solution.

-

Mix thoroughly until a clear solution is obtained. This yields a final drug concentration of 2 mg/mL.[1][15]

Hypothetical Workflow for Preclinical Evaluation of an Anti-FGFR2-Deruxtecan analog 2 ADC

The following workflow outlines the logical progression of experiments to assess the efficacy and mechanism of a novel ADC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]

- 6. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of action of Ifinatamab deruxtecan? [synapse.patsnap.com]

- 10. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trastuzumab Deruxtecan Demonstrates Benefit Across an Array of HER2-Expressing Tumors [clinicaloncology.com]

- 12. Neoadjuvant trastuzumab deruxtecan shows clinical activity in patients with HER2-low breast cancer | EurekAlert! [eurekalert.org]

- 13. Targeting HER2 with Trastuzumab Deruxtecan: A Dose-Expansion, Phase I Study in Multiple Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. merck.com [merck.com]

- 15. medchemexpress.com [medchemexpress.com]

Unveiling Deruxtecan Analog 2 monoTFA: A Technical Overview of its Discovery and Synthesis for Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the development of novel payloads and linkers is paramount to enhancing therapeutic efficacy and safety. Deruxtecan, a potent topoisomerase I inhibitor, has emerged as a clinically validated payload in successful ADCs. This whitepaper provides an in-depth technical guide on the discovery and synthesis of Deruxtecan analog 2 monoTFA, a homolog of Deruxtecan developed as a drug-linker conjugate for the creation of targeted anti-cancer therapies, particularly against Fibroblast Growth Factor Receptor 2 (FGFR2).

Discovery of a Novel Deruxtecan Analog for Anti-FGFR2 ADCs

This compound, also identified by the Chemical Abstracts Service (CAS) number 1599440-10-4 for the parent molecule, was developed in the context of creating next-generation ADCs targeting FGFR2, a receptor tyrosine kinase implicated in the progression of various solid tumors. The discovery is detailed in the patent application WO2022087243, which focuses on anti-FGFR2 antibodies and their corresponding ADCs.

The rationale behind the development of this specific analog likely stems from the need to optimize the therapeutic window of Deruxtecan-based ADCs. Modifications to the linker or the payload itself can influence critical parameters such as drug-to-antibody ratio (DAR), stability in circulation, and the efficiency of payload release within the target cancer cells. While the exact discovery timeline and the specific structure-activity relationship (SAR) studies that led to this analog are proprietary, the patent literature suggests its design is intended to offer favorable properties when conjugated to an anti-FGFR2 antibody for the treatment of FGFR2-expressing cancers.

Synthesis Overview

The synthesis of this compound involves a multi-step process that can be broadly divided into the synthesis of the exatecan-derived payload and the linker, followed by their conjugation. While the patent WO2022087243 provides the most direct reference to the synthesis of this specific analog, a general understanding can be gleaned from the established synthetic routes for Deruxtecan and its components.

A plausible synthetic pathway would involve the preparation of the core exatecan payload, a derivative of camptothecin, followed by the synthesis of a bespoke linker. The final step is the covalent attachment of the linker to the payload to yield the drug-linker conjugate, which is then purified as its trifluoroacetic acid (TFA) salt.

Diagram of the General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

While the precise, scaled-up synthesis protocols are proprietary, the following are representative methodologies based on the synthesis of similar compounds described in the scientific literature.

General Protocol for Peptide-Based Linker Synthesis: A typical peptide linker, such as those used in Deruxtecan, is assembled using standard solid-phase or solution-phase peptide synthesis methodologies. This involves the sequential coupling of amino acids, followed by the introduction of a self-emolative spacer and a maleimide group for antibody conjugation.

General Protocol for Payload-Linker Conjugation: The exatecan derivative (payload) is reacted with the functionalized linker in an appropriate organic solvent in the presence of coupling agents (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIEA). The reaction progress is monitored by techniques such as HPLC or LC-MS. Upon completion, the crude product is subjected to purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The purified drug-linker conjugate is then isolated, often as a TFA salt, after lyophilization.

Mechanism of Action and Signaling Pathway

The cytotoxic payload of Deruxtecan analog 2 is a topoisomerase I inhibitor. Topoisomerase I is a nuclear enzyme that plays a crucial role in DNA replication and transcription by relaxing DNA supercoiling.

Mechanism of Topoisomerase I Inhibition: The exatecan-derived payload stabilizes the covalent complex between topoisomerase I and DNA, known as the cleavage complex. This prevents the re-ligation of the single-strand DNA break created by the enzyme, leading to an accumulation of these breaks. When a replication fork encounters this stabilized complex, it results in a double-strand DNA break, which is a highly lethal event for the cell, ultimately triggering apoptosis.

Targeted Delivery via Anti-FGFR2 ADC: When Deruxtecan analog 2 is conjugated to an anti-FGFR2 antibody, the resulting ADC targets cancer cells overexpressing the FGFR2 receptor.

Diagram of the Proposed Mechanism of Action of an Anti-FGFR2-Deruxtecan Analog 2 ADC

Caption: Proposed mechanism of action for an anti-FGFR2 ADC utilizing Deruxtecan Analog 2.

Quantitative Data

Table 1: Representative In Vitro Cytotoxicity of Deruxtecan-based ADCs

| ADC Target | Cell Line | IC50 (ng/mL) |

| HER2 | HER2-positive cancer cells | Low ng/mL range |

| TROP2 | TROP2-expressing cancer cells | Low ng/mL range |

| FGFR2 | FGFR2-positive cancer cells | Data not publicly available |

| Data is illustrative and based on publicly available information for other Deruxtecan ADCs. |

Table 2: Representative Pharmacokinetic Parameters of Deruxtecan-based ADCs in Preclinical Models

| ADC | Animal Model | Cmax (µg/mL) | T1/2 (days) | AUC (µg·day/mL) |

| Trastuzumab Deruxtecan | Cynomolgus Monkey | ~100-200 | ~3-5 | ~500-1000 |

| Anti-FGFR2-Deruxtecan Analog 2 ADC | Data not publicly available | N/A | N/A | N/A |

| Data is illustrative and based on publicly available information for other Deruxtecan ADCs. |

Conclusion

This compound represents a key advancement in the development of novel antibody-drug conjugates. Its design as a tailored drug-linker conjugate for anti-FGFR2 therapies underscores the ongoing efforts to refine and optimize ADC technology for improved cancer treatment. While detailed experimental data remains largely proprietary, the foundational understanding of its synthesis, mechanism of action, and the performance of related Deruxtecan-based ADCs provides a strong framework for its potential as a highly effective component of next-generation targeted cancer therapies. Further disclosures in scientific literature and at conferences are anticipated to shed more light on the specific attributes and performance of this promising ADC payload.

Methodological & Application

Anwendungshinweise und Protokolle zur Konjugation von Deruxtecan-Analog 2 monoTFA an monoklonale Antikörper

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Antikörper-Wirkstoff-Konjugate (Antibody-Drug Conjugates, ADCs) stellen eine potente Klasse von zielgerichteten Krebstherapeutika dar. Sie kombinieren die Spezifität eines monoklonalen Antikörpers mit der zytotoxischen Wirkung eines hochwirksamen niedermolekularen Medikaments. Deruxtecan, ein Topoisomerase-I-Inhibitor, hat in klinischen Studien bemerkenswerte Wirksamkeit gezeigt. Dieses Dokument beschreibt ein detailliertes Protokoll für die Konjugation eines Analogs von Deruxtecan, Deruxtecan-Analog 2 monoTFA, an monoklonale Antikörper. Das Protokoll basiert auf der etablierten Thiol-Maleimid-Kupplungschemie.

Wirkmechanismus von Deruxtecan-basierten ADCs

Der Wirkmechanismus von Deruxtecan-basierten ADCs beginnt mit der spezifischen Bindung des Antikörper-Anteils an ein Tumor-assoziiertes Antigen auf der Oberfläche von Krebszellen. Nach der Bindung wird der ADC-Antigen-Komplex durch rezeptorvermittelte Endozytose internalisiert.[1][2][3] Innerhalb der Zelle wird der Komplex zu den Lysosomen transportiert, wo der Linker, der den Antikörper mit Deruxtecan verbindet, durch lysosomale Enzyme wie Cathepsine gespalten wird.[4][5][6]

Nach der Freisetzung hemmt der Deruxtecan-Payload die Topoisomerase I, ein Enzym, das für die DNA-Replikation und -Reparatur essentiell ist.[1][4] Die Hemmung dieses Enzyms führt zu DNA-Doppelstrangbrüchen und löst letztendlich den programmierten Zelltod (Apoptose) der Krebszelle aus.[1][4] Eine wichtige Eigenschaft von Deruxtecan ist seine Membranpermeabilität, die einen "Bystander-Effekt" ermöglicht. Das freigesetzte Medikament kann aus der Zielzelle diffundieren und benachbarte Tumorzellen, die das Zielantigen möglicherweise nicht exprimieren, ebenfalls abtöten.[1][7]

Experimentelle Protokolle

Dieses Protokoll beschreibt die Konjugation von Deruxtecan-Analog 2 monoTFA, das eine Maleimid-Gruppe zur Reaktion mit Thiolen aufweist, an einen monoklonalen Antikörper. Der Prozess umfasst drei Hauptschritte: die Reduktion des Antikörpers zur Generierung freier Thiolgruppen, die Konjugation mit dem Wirkstoff-Linker und die Aufreinigung des resultierenden ADCs.

Materialien und Reagenzien

| Reagenz/Material | Spezifikation | Anbieter (Beispiel) |

| Monoklonaler Antikörper (mAb) | IgG-Isotyp, >95% Reinheit | Kommerziell oder intern hergestellt |

| Deruxtecan-Analog 2 monoTFA | Maleimid-aktiviert | MedChemExpress (HY-13631E-analog) |

| Tris(2-carboxyethyl)phosphin (TCEP) | Feste Form, >98% Reinheit | Sigma-Aldrich |

| Phosphatgepufferte Salzlösung (PBS) | pH 7.4 | Gibco |

| EDTA-Lösung | 0.5 M, pH 8.0 | Invitrogen |

| Dimethylsulfoxid (DMSO) | Wasserfrei, >99.9% Reinheit | Sigma-Aldrich |

| Entsalzungssäulen | Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher Scientific |

| Ultrafiltrationseinheiten | Amicon® Ultra Centrifugal Filters, 30 kDa MWCO | MilliporeSigma |

| Analytische Größenausschluss- | TSKgel G3000SWxl | Tosoh Bioscience |

| chromatographie (SEC) Säule | ||

| Analytische hydrophobe Interaktions- | TSKgel Butyl-NPR | Tosoh Bioscience |

| chromatographie (HIC) Säule |

Detailliertes Konjugationsprotokoll

2.2.1. Vorbereitung des Antikörpers

-

Den Antikörper in PBS auf eine Konzentration von 5-10 mg/mL bringen.

-

Falls erforderlich, den Puffer des Antikörpers mittels Dialyse oder Ultrafiltration gegen PBS (pH 7.4) austauschen.

-

Die genaue Konzentration des Antikörpers mittels UV-Vis-Spektroskopie bei 280 nm bestimmen (Extinktionskoeffizient für IgG: ~1.4 mL/(mg·cm)).

2.2.2. Reduktion der interchenaren Disulfidbrücken

-

Eine 10 mM Stammlösung von TCEP in Wasser herstellen.

-

Die Antikörperlösung mit EDTA auf eine Endkonzentration von 1 mM versetzen, um die Reoxidation der Thiole zu minimieren.

-

TCEP zur Antikörperlösung in einem molaren Überschuss von 2.5-fach pro Disulfidbrücke geben (für ein IgG mit 4 interchenaren Disulfidbrücken entspricht dies einem 10-fachen molaren Überschuss an TCEP zum Antikörper).

-

Die Reaktionsmischung für 1-2 Stunden bei 37°C inkubieren.

2.2.3. Konjugation mit Deruxtecan-Analog 2 monoTFA

-

Eine 10 mM Stammlösung von Deruxtecan-Analog 2 monoTFA in DMSO unmittelbar vor Gebrauch herstellen.

-

Den reduzierten Antikörper auf Raumtemperatur abkühlen lassen.

-

Das Deruxtecan-Analog 2 monoTFA zur Antikörperlösung in einem molaren Überschuss von 1.5-fach pro generiertem Thiol geben. Um einen angestrebten Drug-to-Antibody Ratio (DAR) von 8 zu erreichen, werden 8 Thiole pro Antikörper benötigt. Dies entspricht einem 12-fachen molaren Überschuss des Wirkstoff-Linkers zum Antikörper.

-

Die Reaktionsmischung vorsichtig mischen und für 1 Stunde bei Raumtemperatur im Dunkeln inkubieren.

-

Die Reaktion durch Zugabe von N-Acetylcystein in einem 2-fachen molaren Überschuss zum Wirkstoff-Linker stoppen, um überschüssiges Maleimid zu quenchen. 15 Minuten bei Raumtemperatur inkubieren.

2.2.4. Aufreinigung des Antikörper-Wirkstoff-Konjugats

-

Das Reaktionsgemisch zentrifugieren (14.000 x g, 5 Minuten), um eventuelle Aggregate zu entfernen.

-

Das nicht konjugierte Deruxtecan-Analog 2 monoTFA und andere niedermolekulare Reagenzien mittels Größenausschlusschromatographie (SEC) oder tangentialer Flussfiltration (TFF) entfernen.[8][]

-

SEC: Eine Entsalzungssäule gemäß den Anweisungen des Herstellers mit PBS äquilibrieren. Das Reaktionsgemisch auf die Säule geben und das gereinigte ADC eluieren.

-

TFF/Ultrafiltration: Eine Ultrafiltrationseinheit mit einer geeigneten Molekulargewichtsgrenze (z.B. 30 kDa) verwenden, um das ADC zu konzentrieren und den Puffer gegen frisches PBS auszutauschen. Diesen Vorgang mehrmals wiederholen, um eine vollständige Entfernung der Verunreinigungen zu gewährleisten.

-

-

Das gereinigte ADC sterilisieren, indem es durch einen 0.22 µm Filter filtriert wird.

-

Die Konzentration des ADCs mittels UV-Vis-Spektroskopie bestimmen. Die Absorption bei 280 nm (für den Antikörper) und bei der maximalen Absorption des Payloads messen, um den DAR-Wert zu berechnen.

Charakterisierung des ADCs

| Analytische Methode | Parameter | Erwartetes Ergebnis |

| UV-Vis-Spektroskopie | Konzentration und DAR | Konzentration im Bereich von 1-5 mg/mL; DAR-Wert nahe 8 |

| Größenausschluss- | Aggregat- und Fragmentgehalt | Monomer-Anteil >95% |

| chromatographie (SEC-HPLC) | ||

| Hydrophobe Interaktions- | DAR-Verteilung und durchschnittlicher | Homogenes Profil mit einem Hauptpeak bei DAR 8[10] |

| chromatographie (HIC-HPLC) | DAR | |

| Massenspektrometrie (LC-MS) | Molekulargewicht und DAR- | Bestätigung des Molekulargewichts des ADCs und der DAR-Verteilung |

| Verteilung |

Visualisierungen

Experimenteller Arbeitsablauf

Abbildung 1: Schematischer Arbeitsablauf für die Konjugation von Deruxtecan-Analog 2 monoTFA an einen monoklonalen Antikörper.

Wirkmechanismus des Deruxtecan-ADCs

Abbildung 2: Vereinfachter Signalweg des Wirkmechanismus eines Deruxtecan-basierten Antikörper-Wirkstoff-Konjugats.

Wichtige Überlegungen und Fehlerbehebung

-

Aggregatbildung: Eine hohe Konzentration des Antikörpers oder des ADCs kann zur Bildung von Aggregaten führen. Führen Sie alle Schritte bei den empfohlenen Konzentrationen durch und analysieren Sie das Endprodukt mittels SEC-HPLC.

-

Geringer DAR-Wert: Eine unvollständige Reduktion oder eine ineffiziente Konjugation kann zu einem niedrigen DAR-Wert führen. Optimieren Sie die Konzentration des Reduktionsmittels und die Inkubationszeit. Stellen Sie sicher, dass das Deruxtecan-Analog 2 monoTFA frisch angesetzt wird, da die Maleimid-Gruppe hydrolyseempfindlich ist.

-

Hoher DAR-Wert und Präzipitation: Ein zu hoher molarer Überschuss des Wirkstoff-Linkers kann zu einer Überkonjugation und anschließender Präzipitation des ADCs aufgrund erhöhter Hydrophobizität führen. Titrieren Sie die Menge des Wirkstoff-Linkers, um den gewünschten DAR-Wert zu erreichen.

-

Stabilität: Lagern Sie das finale ADC bei 2-8°C für kurzfristige Lagerung oder bei -80°C für langfristige Lagerung, um die Stabilität zu gewährleisten. Fügen Sie gegebenenfalls Stabilisatoren wie Saccharose oder Polysorbat hinzu.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. g-ba.de [g-ba.de]

- 6. Trastuzumab deruxtecan - Anwendung, Wirkung, Nebenwirkungen | Gelbe Liste [gelbe-liste.de]

- 7. [fam-] trastuzumab deruxtecan, antitumor activity is dependent on HER2 expression level rather than on HER2 amplification. | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for In Vitro Cell-Based Assays Using Deruxtecan Analog 2 monoTFA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Deruxtecan analog 2 monoTFA, a drug-linker conjugate composed of the topoisomerase I inhibitor Camptothecin and a linker molecule.[1][2][3][4] The following protocols are designed to assess the cytotoxic and apoptotic effects of this compound in cancer cell lines, providing crucial data for drug development and mechanistic studies.

Mechanism of Action